molecular formula C21H15N3O2 B12335062 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide

1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide

Cat. No.: B12335062
M. Wt: 341.4 g/mol
InChI Key: JFOMBLRSRUFMKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoyl chloride with N-phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the indazole derivative . The reaction conditions often include the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 1-Benzoyl-N-phenyl-1H-indazole-3-carboxamide is unique due to its specific benzoyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

1-benzoyl-N-phenylindazole-3-carboxamide

InChI

InChI=1S/C21H15N3O2/c25-20(22-16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)24(23-19)21(26)15-9-3-1-4-10-15/h1-14H,(H,22,25)

InChI Key

JFOMBLRSRUFMKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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